Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone
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Overview
Description
LQFM182 , is a chemical compound with the following structural formula:
C23H21N3O3
This compound belongs to the class of piperazine derivatives and features a biphenyl group linked to a piperazine ring. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:
The synthetic preparation of Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone involves several steps. While specific literature references are scarce, we can infer a plausible synthetic route based on related compounds. Here’s a proposed pathway:
-
Acylation of Biphenyl:
- Start with biphenyl (C12H10) and react it with an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst (such as AlCl3).
- This step introduces the carbonyl group (C=O) onto one of the phenyl rings.
-
Piperazine Ring Formation:
- Next, react the acylated biphenyl with cyclohexylpiperazine under suitable conditions.
- The piperazine ring forms by nucleophilic attack of the piperazine nitrogen on the carbonyl carbon.
Industrial Production:
Chemical Reactions Analysis
Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone may undergo various reactions, including:
Oxidation: Oxidation of the piperazine ring or the phenyl groups.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the phenyl rings.
Other Transformations: Functional group modifications.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives like LQFM182 for potential drug development due to their diverse pharmacological properties.
Organic Synthesis: It serves as a building block for more complex molecules.
Biology and Medicine:
Analgesic Properties: LQFM182 has demonstrated anti-inflammatory effects in animal models.
Neuropharmacology: Investigated for its impact on neurotransmitter systems.
Industry:
Fine Chemicals: Used as an intermediate in chemical synthesis.
Mechanism of Action
The precise mechanism by which Biphenyl-4-yl(4-cyclohexylpiperazin-1-yl)methanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
LQFM182 shares structural features with other piperazine derivatives, such as:
- Other related compounds with similar scaffolds.
KT109: (4-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-benzylpiperidin-1-yl)methanone.
Properties
Molecular Formula |
C23H28N2O |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22H,2,5-6,9-10,15-18H2 |
InChI Key |
NKZHGVWUFZATPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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